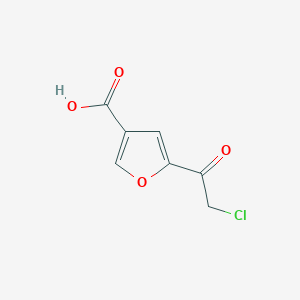

5-(2-Chloroacetyl)furan-3-carboxylic acid

CAS No.: 1251924-13-6

Cat. No.: VC3381525

Molecular Formula: C7H5ClO4

Molecular Weight: 188.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251924-13-6 |

|---|---|

| Molecular Formula | C7H5ClO4 |

| Molecular Weight | 188.56 g/mol |

| IUPAC Name | 5-(2-chloroacetyl)furan-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H5ClO4/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) |

| Standard InChI Key | PPAQBKZLWGHNAC-UHFFFAOYSA-N |

| SMILES | C1=C(OC=C1C(=O)O)C(=O)CCl |

| Canonical SMILES | C1=C(OC=C1C(=O)O)C(=O)CCl |

Introduction

Chemical Identity and Structure

Molecular Properties

5-(2-Chloroacetyl)furan-3-carboxylic acid is defined by its molecular formula C7H5ClO4. The compound features a furan ring as its core structure with two key functional groups: a chloroacetyl substituent and a carboxylic acid group. These functional groups contribute significantly to the compound's reactivity profile and potential applications in organic synthesis.

Structural Identifiers

The compound can be uniquely identified through several standardized chemical identifiers, which facilitate its recognition across chemical databases and literature. These identifiers are presented in Table 1.

Table 1: Chemical Identifiers of 5-(2-Chloroacetyl)furan-3-carboxylic acid

| Identifier | Value |

|---|---|

| CAS Number | 1251924-13-6 |

| Molecular Formula | C7H5ClO4 |

| InChI | InChI=1S/C7H5ClO4/c8-2-5(9)6-1-4(3-12-6)7(10)11/h1,3H,2H2,(H,10,11) |

| InChI Key | PPAQBKZLWGHNAC-UHFFFAOYSA-N |

| IUPAC Name | 5-(2-chloroacetyl)furan-3-carboxylic acid |

The presence of multiple functional groups within this relatively small molecule contributes to its complex chemical behavior and reactivity patterns. The chloroacetyl group, in particular, serves as an electrophilic site that can participate in various nucleophilic substitution reactions, making this compound valuable in organic synthesis applications.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-(2-Chloroacetyl)furan-3-carboxylic acid typically involves reaction pathways similar to those used for related compounds. Based on comparable furan derivatives, the most common synthetic approach likely involves the selective functionalization of furan-3-carboxylic acid through reaction with chloroacetyl chloride in the presence of a suitable base.

While examining analogous compounds, we find that the reaction of furan derivatives with chloroacetyl chloride typically requires careful control of reaction conditions to ensure regioselectivity and prevent side reactions. For instance, in the synthesis of the related compound 5-(2-Chloroacetyl)furan-3-carboxamide, the reaction between furan-3-carboxylic acid derivatives and chloroacetyl chloride must be conducted under controlled conditions to ensure high purity and yield.

Industrial Production Considerations

Industrial-scale production of this compound may employ continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. The synthesis typically includes several key steps:

-

Preparation of the furan-3-carboxylic acid precursor

-

Chloroacetylation using chloroacetyl chloride

-

Purification through recrystallization or chromatographic methods

These processes share similarities with the production methods used for other functionalized furans, such as 5-(chloromethyl)furan-2-carbonyl chloride, which is produced from biomass-derived precursors .

Chemical Properties and Reactivity

Physical Properties

Although specific physical property data for 5-(2-Chloroacetyl)furan-3-carboxylic acid is limited in the search results, we can infer certain characteristics based on its structure and similar compounds. As a carboxylic acid-containing compound with a furan ring, it likely exists as a crystalline solid at room temperature with moderate water solubility due to its carboxylic acid functionality.

Reactivity Profile

The compound possesses several reactive sites that contribute to its chemical behavior:

-

The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions

-

The chloroacetyl group presents an electrophilic site for nucleophilic substitution reactions

-

The furan ring can undergo electrophilic aromatic substitution reactions, though with different reactivity patterns compared to benzene

The chloroacetyl group is particularly important in the compound's reactivity profile, as it can readily undergo nucleophilic substitution reactions with various nucleophiles, making the compound useful as a building block in organic synthesis.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding 5-(2-Chloroacetyl)furan-3-carboxylic acid in context requires comparison with structurally similar compounds. One close analog is 5-(2-Chloroacetyl)furan-3-carboxamide, which differs only in having an amide group instead of a carboxylic acid.

Table 2: Comparison of 5-(2-Chloroacetyl)furan-3-carboxylic acid and Related Compounds

| Compound | Molecular Formula | Key Functional Groups | CAS Number |

|---|---|---|---|

| 5-(2-Chloroacetyl)furan-3-carboxylic acid | C7H5ClO4 | Chloroacetyl, carboxylic acid | 1251924-13-6 |

| 5-(2-Chloroacetyl)furan-3-carboxamide | C7H6ClNO3 | Chloroacetyl, carboxamide | 1251923-22-4 |

| 5-(chloromethyl)furan-2-carbonyl chloride | C6H4Cl2O2 | Chloromethyl, carbonyl chloride | Not provided in search results |

| Methyl 5-(chloromethyl)-2-furoate | C7H7ClO3 | Chloromethyl, methyl ester | 2144-37-8 |

This comparison reveals structural patterns among functionalized furans and highlights the unique combination of functional groups in our target compound.

Reactivity Differences

The presence of a carboxylic acid group in 5-(2-Chloroacetyl)furan-3-carboxylic acid, as opposed to the amide group in its analog, results in different reactivity patterns. The carboxylic acid is more acidic and can more readily participate in acid-base reactions and esterification processes.

Similarly, the positioning of functional groups on the furan ring significantly affects reactivity. For example, 5-Nitro-2-furoic acid, which has a nitro group at the 5-position instead of a chloroacetyl group, exhibits different electronic properties and reactivity patterns due to the strongly electron-withdrawing nature of the nitro group .

Applications in Organic Synthesis and Research

Synthetic Building Block

The functionalized nature of 5-(2-Chloroacetyl)furan-3-carboxylic acid makes it a valuable building block in organic synthesis. The chloroacetyl group can undergo selective transformations, while the carboxylic acid functionality provides opportunities for further derivatization through esterification or amidation reactions.

Research into similar furan derivatives suggests potential applications in the synthesis of:

-

Heterocyclic compounds with potential biological activity

-

Carboxylic acid derivatives with modified properties

-

Furan-based polymers through appropriate functionalization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume